![molecular formula C24H27NO6 B557522 Fmoc-L-beta-glutamic acid 5-tert-butyl ester CAS No. 209252-17-5](/img/structure/B557522.png)
Fmoc-L-beta-glutamic acid 5-tert-butyl ester
Overview
Description
Fmoc-L-beta-glutamic acid 5-tert-butyl ester is a protected building block used for the introduction of glutamic acid into peptides . It is hydrolyzed with trifluoroacetic acid (TFA) and isolated with the HPLC system to give Fmoc-beta-Glu (OH)-OH .
Synthesis Analysis
The synthesis of Fmoc-L-beta-glutamic acid 5-tert-butyl ester involves the hydrolysis of Fmoc-beta-Glu (OtBu)-OH with trifluoroacetic acid (TFA). The product is then isolated using an HPLC system .Molecular Structure Analysis
The molecular formula of Fmoc-L-beta-glutamic acid 5-tert-butyl ester is C24H27NO6 . Its molecular weight is 425.47 . The compound is a white or gray-white solid crystal at room temperature and pressure .Chemical Reactions Analysis
Fmoc-L-beta-glutamic acid 5-tert-butyl ester is used as a ligand in the synthesis of cis-substituted cyclopropane carboxylic acids via C-H activation of cyclopropane carboxamides using a Pd catalyst . It can also be used as a linker in the preparation of multi-small molecule-conjugated PTX (paclitaxel) derivatives .Physical And Chemical Properties Analysis
Fmoc-L-beta-glutamic acid 5-tert-butyl ester is a white or gray-white solid crystal at room temperature and pressure . It has poor solubility in water and is insoluble in petroleum ether, but it is soluble in ethyl acetate, acetic acid, and N,N-dimethylformamide .Scientific Research Applications
Synthesis of Cis-Substituted Cyclopropane Carboxylic Acids
This compound can be used as a ligand in the synthesis of cis-substituted cyclopropane carboxylic acids through C-H activation of cyclopropane carboxamides using a Pd catalyst .
Linker for Drug Conjugates
It serves as a linker in the preparation of multi-small molecule-conjugated PTX (paclitaxel) derivatives, which are used in drug development .
Peptide Synthesis
As a protected building block, it is utilized for the introduction of glutamic acid into peptides during peptide synthesis processes .
Hydrolysis Studies
The compound undergoes hydrolysis with trifluoroacetic acid (TFA) and is isolated with an HPLC system to give Fmoc-beta-Glu(OH)-OH, which is useful in studying peptide behaviors and stability .
Mechanism of Action
Target of Action
Fmoc-L-beta-glutamic acid 5-tert-butyl ester, also known as Fmoc-β-HoAsp(OtBu)-OH, is primarily used as a building block in peptide synthesis . It is used for the introduction of glutamic acid into peptides .
Mode of Action
The compound interacts with its targets through a process known as Fmoc solid-phase peptide synthesis . This is a method used to chemically synthesize peptides. In this process, the carboxyl group of the incoming amino acid is coupled to the N-terminus of the growing peptide chain. The Fmoc group (Fluorenylmethyloxycarbonyl) is a protective group for the N-terminus of the peptide. It is removed during the synthesis process, allowing the addition of the next amino acid .
Biochemical Pathways
The compound is involved in the biochemical pathway of peptide synthesis . It is used as a ligand in the synthesis of cis-substituted cyclopropane carboxylic acids via C-H activation of cyclopropane carboxamides using a Pd catalyst . It can also be used as a linker in the preparation of multi-small molecule-conjugated PTX (paclitaxel) derivatives .
Pharmacokinetics
It is slightly soluble in water and is typically stored at 2-8°C .
Result of Action
The primary result of the action of Fmoc-L-beta-glutamic acid 5-tert-butyl ester is the successful synthesis of peptides with the desired sequence . It allows for the introduction of glutamic acid into peptides .
Action Environment
The action of Fmoc-L-beta-glutamic acid 5-tert-butyl ester is influenced by various environmental factors. For instance, the temperature and pH of the reaction environment can affect the efficiency of peptide synthesis . It is also sensitive to strong oxidizing agents . The compound is typically stored in a cool, dry, and well-ventilated place .
Safety and Hazards
Future Directions
As a protected building block used for the introduction of glutamic acid into peptides, Fmoc-L-beta-glutamic acid 5-tert-butyl ester has potential applications in peptide synthesis . Its use as a ligand in the synthesis of cis-substituted cyclopropane carboxylic acids and as a linker in the preparation of multi-small molecule-conjugated PTX (paclitaxel) derivatives suggests potential future directions in medicinal chemistry .
properties
IUPAC Name |
(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO6/c1-24(2,3)31-22(28)13-15(12-21(26)27)25-23(29)30-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20H,12-14H2,1-3H3,(H,25,29)(H,26,27)/t15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXSUGLINJXRGT-OAHLLOKOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375809 | |
Record name | Fmoc-beta-Glu(OtBu)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80375809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-L-beta-glutamic acid 5-tert-butyl ester | |
CAS RN |
209252-17-5 | |
Record name | Fmoc-beta-Glu(OtBu)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80375809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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